molecular formula C12H13NO B026642 2,2,4-Trimethylquinolin-6-one CAS No. 4071-18-5

2,2,4-Trimethylquinolin-6-one

Cat. No.: B026642
CAS No.: 4071-18-5
M. Wt: 187.24 g/mol
InChI Key: JPOWOWQYHLDQDB-UHFFFAOYSA-N
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Description

2,2,4-Trimethylquinolin-6-one is a heterocyclic compound with the molecular formula C12H13NO. It is known for its deep yellow to brown solid appearance and is sensitive to light. This compound is used in various fields, including medicinal chemistry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethylquinolin-6-one can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline structure . Another method includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation .

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is becoming more prevalent to meet green chemistry standards .

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethylquinolin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinolines .

Scientific Research Applications

2,2,4-Trimethylquinolin-6-one has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,2,4-Trimethylquinolin-6-one stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties. Its ability to enhance the efficacy of anticancer drugs while reducing toxicity is a notable feature that distinguishes it from other similar compounds.

Properties

IUPAC Name

2,2,4-trimethylquinolin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOWOWQYHLDQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N=C2C1=CC(=O)C=C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193693
Record name 6(2H)-Quinolone, 2,2,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4071-18-5
Record name 6(2H)-Quinolone, 2,2,4-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004071185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6(2H)-Quinolone, 2,2,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4-Trimethylquinolin-6-one
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Reactant of Route 4
2,2,4-Trimethylquinolin-6-one
Reactant of Route 5
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Reactant of Route 6
2,2,4-Trimethylquinolin-6-one

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